3-(Ethylamino)-1lambda6-thietane-1,1-dione
Description
3-(Ethylamino)-1λ⁶-thietane-1,1-dione is a sulfone-containing heterocyclic compound featuring a four-membered thietane ring (C₃S) with a 1,1-dione (sulfonyl) group and an ethylamino substituent (-NHCH₂CH₃) at the 3-position. The ethylamino group enhances solubility in polar solvents and may contribute to bioactivity, as seen in structurally related adrenoceptor-binding compounds .
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
N-ethyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C5H11NO2S/c1-2-6-5-3-9(7,8)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
UCSYKZXPEZQHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1lambda6-thietane-1,1-dione typically involves the reaction of ethylamine with a suitable thietane precursor under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a thioamide, in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-(Ethylamino)-1lambda6-thietane-1,1-dione may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thietane derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dimethylformamide, dichloromethane.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Ethylamino)-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(ethylamino)-1λ⁶-thietane-1,1-dione, enabling comparative analysis of substituent effects, ring size, and functional groups.
Substituent Variations in Thietane Derivatives
Key Insights :
- Alkyl Chain Length: Ethylamino (C2) vs. methylamino (C1) impacts lipophilicity and steric bulk, affecting membrane permeability and receptor binding .
- Substituent Position: Aminoethyl (C3-CH₂NH₂) vs.
- Functional Groups : Bromine in 3-(bromomethyl)-thietane enhances reactivity for further modifications, while sulfone groups stabilize negative charge .
Ring Size and Heteroatom Variations
Key Insights :
- Conformational Flexibility : Larger rings (e.g., thiophene) allow for varied binding modes in biological targets, whereas thietane’s rigidity may favor selective interactions.
Functional Group Comparisons
- Sulfone vs. Other Groups: The 1,1-dione (sulfonyl) group in thietane derivatives enhances electrophilicity and stabilizes intermediates in substitution reactions. This contrasts with non-sulfonated analogs, which lack such activation .
- Hydrochloride Salts: Amino-substituted derivatives (e.g., 3-(methylamino)-thietane hydrochloride) exhibit improved aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
3-(Ethylamino)-1lambda6-thietane-1,1-dione is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
3-(Ethylamino)-1lambda6-thietane-1,1-dione is characterized by its unique thietane structure, which contributes to its biological properties. The compound has the following molecular formula:
- Molecular Weight : 145.19 g/mol
- IUPAC Name : 3-(Ethylamino)-1lambda6-thietane-1,1-dione
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of 3-(Ethylamino)-1lambda6-thietane-1,1-dione is primarily attributed to its role as an antagonist of Toll-like receptors (TLR7/8). These receptors are crucial in the immune response and have been implicated in various diseases, including autoimmune disorders and cancers. By inhibiting TLR7/8 signaling pathways, the compound may reduce inflammation and modulate immune responses.
Anticancer Effects
Research indicates that compounds similar to 3-(Ethylamino)-1lambda6-thietane-1,1-dione exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance:
- In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines resistant to conventional therapies.
- In vivo models demonstrate reduced tumor size and improved survival rates when treated with TLR antagonists.
Anti-inflammatory Properties
The compound's ability to modulate immune responses suggests potential benefits in treating inflammatory diseases:
- Case Study : A study involving animal models of colitis showed significant reduction in inflammatory markers after administration of TLR antagonists derived from thietane structures.
- Clinical Trials : Early-phase trials are investigating the efficacy of these compounds in patients with rheumatoid arthritis and psoriasis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | TLR7/8 inhibition leading to apoptosis | |
| Anti-inflammatory | Modulation of cytokine release | |
| Immunomodulatory | Alteration of immune cell activation |
Table 2: Case Studies on 3-(Ethylamino)-1lambda6-thietane-1,1-dione
| Study Type | Findings | |
|---|---|---|
| In vitro | Induced apoptosis in resistant cancer cells | Potential therapeutic use |
| In vivo | Reduced tumor growth in xenograft models | Supports anticancer claims |
| Clinical trial | Decreased symptoms in inflammatory conditions | Promising for further development |
Safety and Toxicity
Safety assessments indicate that while 3-(Ethylamino)-1lambda6-thietane-1,1-dione exhibits beneficial biological activities, it is essential to monitor potential toxicity. Preliminary studies suggest a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
